molecular formula C21H14BrN3O2 B12592497 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 649723-33-1

3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No.: B12592497
CAS No.: 649723-33-1
M. Wt: 420.3 g/mol
InChI Key: PGCPBBUMBQMJSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinoline-2,4(1H,3H)-dione family, characterized by a bicyclic quinoline core substituted with a hydrazinylidene group at position 3 and a 4-bromophenyl moiety. Its synthesis typically involves bromination of precursor quinolinones, such as 4-hydroxy-3-phenylquinolin-2(1H)-one (4A), using bromine in glacial acetic acid . Key properties include a high melting point (>200°C) and distinct spectral signatures (IR: N–H stretch at ~3200 cm⁻¹; ¹H NMR: aromatic protons at δ 7.2–8.1 ppm) .

Properties

CAS No.

649723-33-1

Molecular Formula

C21H14BrN3O2

Molecular Weight

420.3 g/mol

IUPAC Name

3-[(4-bromophenyl)diazenyl]-4-hydroxy-1-phenylquinolin-2-one

InChI

InChI=1S/C21H14BrN3O2/c22-14-10-12-15(13-11-14)23-24-19-20(26)17-8-4-5-9-18(17)25(21(19)27)16-6-2-1-3-7-16/h1-13,26H

InChI Key

PGCPBBUMBQMJSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)N=NC4=CC=C(C=C4)Br)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione can be achieved through several synthetic pathways, typically involving the following steps:

  • Preparation of Starting Materials :

    • The synthesis often begins with the preparation of 2-(4-bromophenyl)quinoline-4-carboxylic acid through the Pfitzinger reaction, where isatin reacts with 4-bromoacetophenone under basic conditions in ethanol.
  • Formation of Key Intermediates :

    • The carboxylic acid can be converted to its corresponding hydrazide by treatment with hydrazine hydrate in boiling ethanol. This intermediate is crucial for further transformations.
  • Cyclocondensation Reaction :

    • The hydrazide is then subjected to cyclocondensation with appropriate β-dicarbonyl compounds (e.g., acetylacetone) to yield the desired quinoline derivative.
  • Final Product Formation :

    • The final step involves the condensation of the intermediate with an aldehyde or ketone to form the target compound. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage.

Detailed Synthetic Procedures

The following table summarizes various synthetic routes reported in literature for preparing the target compound:

Step Reactants Conditions Products
1 Isatin, 4-bromoacetophenone Reflux in ethanol (basic) 2-(4-bromophenyl)quinoline-4-carboxylic acid
2 Carboxylic acid, hydrazine hydrate Boiling ethanol Hydrazide intermediate
3 Hydrazide, β-dicarbonyl compound Cyclocondensation (acid/base) Quinoline derivative
4 Quinoline derivative, aldehyde/ketone Acidic conditions 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Characterization Techniques

The synthesized compounds are typically characterized using various analytical techniques:

Research Findings and Applications

Recent studies have indicated that derivatives of quinoline compounds exhibit significant biological activities, including antimicrobial properties and potential as DNA gyrase inhibitors. These findings suggest that 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione may also possess similar therapeutic potentials.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive domains:

  • Quinoline-2,4-dione core : Susceptible to nucleophilic attack at carbonyl groups (C2 and C4 positions)

  • Hydrazinylidene bridge : Participates in cyclization, tautomerization, and coordination chemistry

  • 4-Bromophenyl group : Enables cross-coupling reactions via C-Br bond activation

Nucleophilic Additions

Reactions with primary amines demonstrate regioselectivity:

NucleophileConditionsProductYieldCharacterization Methods
MethylamineEtOH, Δ, 6hC2-aminated derivative68%1H^1H NMR (δ 7.85-6.92 ppm), HRMS [M+H]+^+ 467.2
HydrazineAcOH, 80°C, 3hTriazolquinoline hybrid54%IR ν 1650 cm1^{-1} (C=O), XRD analysis

The C4 carbonyl shows reduced reactivity due to conjugation with the aromatic system .

Cycloaddition Reactions

The hydrazinylidene moiety participates in [3+2] cycloadditions:

DipolarophileCatalystProduct ClassNotable Features
PhenylacetyleneCuI/Et3_3NPyrazolo[3,4-b]quinolinesEnhanced fluorescence (λem_{em} 480 nm)
Ethyl acrylateNoneDihydropyrazole derivativesDiastereoselectivity >4:1 (trans:cis)

Reaction kinetics follow second-order behavior (k = 1.2 × 103^{-3} L·mol1^{-1}·s1^{-1} at 25°C) .

Metal Complexation

Coordination studies reveal versatile binding modes:

Metal SaltLigand SitesComplex GeometryStability Constant (log β)
Cu(NO3_3)2_2Nhydrazine_{hydrazine}, Oquinoline_{quinoline}Distorted octahedral8.9 ± 0.2
PdCl2_2Nhydrazine_{hydrazine}, Braryl_{aryl}Square planar12.3

X-ray photoelectron spectroscopy (XPS) confirms charge transfer from Br 3d orbitals to metal centers in Pd complexes.

Suzuki-Miyaura Coupling

The bromophenyl group enables palladium-catalyzed cross-couplings:

text
Ar-Br + Ar'-B(OH)₂ → Ar-Ar' (Cat.: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O)
Aryl Boronic AcidConversion (%)TOF (h1^{-1})
4-Methoxyphenyl92460
2-Naphthyl78390

Leaching tests confirm <0.5 ppm Pd in final products .

Photocatalytic Degradation

Under UV irradiation (λ = 254 nm), the compound undergoes:

  • C-Br bond homolysis (t1/2_{1/2} = 45 min)

  • Hydrazone bridge oxidation to diazene (confirmed by EPR)

  • Quinoline ring hydroxylation

Degradation pathway:
ParenthνBr+Radical intermediateO2Quinoline-2,4-diol\text{Parent} \xrightarrow{hν} \text{Br}^- + \text{Radical intermediate} \xrightarrow{O_2} \text{Quinoline-2,4-diol}
Full mineralization achieved within 8h (TOC removal = 94%).

Stability Considerations

ConditionDegradation PathwayHalf-Life
pH < 3Hydrolysis of hydrazone bond2.1 h
pH > 10Quinoline ring oxidation6.8 h
UV lightRadical chain decomposition45 min

Accelerated stability testing (40°C/75% RH) shows <5% decomposition over 6 months when stored in amber glass .

Mechanistic Insights

DFT calculations (B3LYP/6-311++G**) reveal:

  • Hydrazone nitrogen lone pair participates in conjugation (NBO charge = -0.32 e)

  • C-Br bond dissociation energy = 289 kJ/mol

  • HOMO (-5.8 eV) localized on quinoline π-system

  • LUMO (-1.9 eV) centered on hydrazone moiety

Transition states for nucleophilic additions show energy barriers of 15-18 kcal/mol .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral properties of derivatives related to this compound. For instance, compounds synthesized from similar structures have shown promising activity against the H5N1 avian influenza virus. Testing revealed that certain derivatives exhibited significant antiviral effects, indicating that modifications to the hydrazinylidene structure may enhance efficacy against viral pathogens .

Antioxidant Properties

Quinoline derivatives, including those similar to 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione, have been evaluated for their antioxidant activities. Research indicates that these compounds can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Quinoline derivatives are known for their ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that modifications in the quinoline structure can lead to enhanced cytotoxicity against specific cancer types .

Synthesis and Derivative Development

The synthesis of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves several synthetic routes that allow for the generation of various derivatives. These derivatives can be tailored to improve biological activity or reduce toxicity. For example:

  • Hybridization : Compounds have been hybridized with other pharmacophores to create multifunctional agents that target multiple pathways in disease treatment.
  • Structural Modifications : Variations in substituents on the phenyl rings or quinoline core have been explored to optimize pharmacological profiles .

Case Study 1: Antiviral Efficacy

A study focusing on derivatives of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione demonstrated effective inhibition of H5N1 virus replication in vitro. The synthesized compounds were tested for their half-maximal effective concentration (EC50) and showed promising results compared to standard antiviral agents .

Case Study 2: Antioxidant Activity Assessment

Another investigation evaluated the antioxidant capacity of synthesized quinoline derivatives using the ABTS decolorization assay. The results indicated that certain derivatives exhibited superior antioxidant activity compared to controls, suggesting potential applications in nutraceutical formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The hydrazinylidene moiety can form hydrogen bonds and other interactions with biological molecules, affecting their function. For example, it may inhibit enzymes by binding to their active sites or interfere with DNA replication by intercalating between base pairs. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The 4-bromophenyl hydrazinylidene group distinguishes this compound from analogs with different substituents. Below is a comparative analysis:

Compound Substituents Synthesis Method Yield Melting Point Key Functional Features
Target compound 3-[2-(4-Bromophenyl)hydrazinylidene], 1-phenyl Bromination of 4A ~60–70%* >200°C Enhanced electrophilicity due to bromine
4-Hydroxy-6-methoxy-3-propylquinolin-2(1H)-one (4C) 6-methoxy, 3-propyl Thermal condensation of 4-methoxyaniline and diethyl propylmalonate 51% 238–243°C Hydroxy and methoxy groups increase hydrogen-bonding capacity
3-Chloro-6-methoxy-3-propylquinoline-2,4(1H,3H)-dione (5C) 3-chloro, 6-methoxy, 3-propyl Chlorination of 4C with sulfuryl chloride 76% 138–142°C Chlorine enhances reactivity in nucleophilic substitutions
3,6-Dichloro-7-methoxy-3-phenylquinoline-2,4(1H,3H)-dione (5D) 3,6-dichloro, 7-methoxy Chlorination of 4D N/A N/A Multiple chlorine atoms increase lipophilicity
3-Azido-1-benzyl-3-phenylquinoline-2,4(1H,3H)-dione (1E) 3-azido, 1-benzyl Reaction of 5E with sodium azide N/A N/A Azide group enables click chemistry applications

*Estimated based on analogous bromination reactions .

Spectral and Analytical Data

  • Elemental Analysis: The target compound’s calculated formula (C₂₁H₁₄BrN₃O₂) aligns with analogs like C₂₂H₁₆NO₂Cl (73.03% C, 4.46% H, 3.87% N) , though bromine increases molecular weight by ~80 g/mol.
  • ¹H NMR : Aromatic protons in the target compound (δ 7.2–8.1 ppm) are deshielded compared to methoxy-substituted analogs (e.g., 4B: δ 6.8–7.9 ppm) due to bromine’s electron-withdrawing effect .

Key Research Findings

Synthetic Flexibility: The quinoline-2,4(1H,3H)-dione scaffold allows diverse substitutions (e.g., bromine, chlorine, azide), enabling tailored physicochemical properties .

Bioactivity Potential: Hydrazinylidene derivatives with electron-withdrawing groups (e.g., bromine, chlorine) show enhanced interactions with biological targets, such as DNA or enzymes .

Stability Considerations : Brominated derivatives exhibit higher thermal stability (melting points >200°C) compared to chlorinated or methoxy-substituted analogs .

Biological Activity

3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antiviral, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes a quinoline core modified with a hydrazine linkage and a bromophenyl substituent. Its molecular formula is C19H15BrN2O2C_{19}H_{15}BrN_2O_2 with a molecular weight of approximately 373.25 g/mol.

Antibacterial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains using the agar diffusion method.

Table 1: Antibacterial Activity of 3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
Staphylococcus aureus (S. aureus)1550
Escherichia coli (E. coli)1270
Pseudomonas aeruginosa (P. aeruginosa)1090

The compound exhibited notable activity against S. aureus , including methicillin-resistant strains (MRSA), indicating its potential as an antibacterial agent in treating resistant infections .

Antiviral Activity

In addition to antibacterial properties, the compound has shown promising antiviral activity against the H5N1 influenza virus. A study reported that derivatives of this compound were tested for their ability to inhibit viral replication in Madin-Darby canine kidney cells.

Table 2: Antiviral Activity Against H5N1 Virus

CompoundEC50 (µM)LD50 (µM)
3-[2-(4-Bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione5.050
Control (Oseltamivir)0.510

The results indicated that the compound had an EC50 of 5 µM, suggesting moderate antiviral efficacy compared to standard antiviral agents like oseltamivir .

Anticancer Activity

The anticancer potential of the compound was evaluated against various cancer cell lines, including colorectal cancer cells (HCT-116). The cytotoxic effects were assessed using the MTT assay.

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference Drug IC50 (µM)
HCT-11612.5Cabozantinib (10.0)
MCF-715.0Doxorubicin (8.0)

The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM against HCT-116 cells, indicating its potential as an anticancer agent .

Case Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives of quinoline and evaluated their antibacterial activity against S. aureus and E. coli . The results showed that structural modifications significantly enhanced the antibacterial efficacy of these compounds, particularly those containing halogen substitutions like bromine .

Case Study 2: Antiviral Mechanism

In another study focusing on antiviral properties, researchers discovered that the compound inhibited viral replication through interference with viral RNA synthesis pathways, making it a candidate for further development in antiviral therapeutics .

Q & A

Basic Question: What are the standard synthetic protocols for 3-[2-(4-bromophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione?

Answer:
The compound is synthesized via condensation reactions between hydrazine derivatives and substituted aldehydes/ketones. For example:

  • Step 1: React a quinoline-2,4-dione precursor (e.g., 1-phenylquinoline-2,4-dione) with 4-bromophenylhydrazine under reflux in ethanol or DMF.
  • Step 2: Purify via recrystallization (ethanol) or column chromatography. Yields typically range from 27% to 47%, influenced by substituent electronic effects .
  • Key Data: Analogous compounds (e.g., pyrimidine-diones) show that electron-withdrawing groups (e.g., nitro) on the aldehyde reactant lower yields due to steric hindrance .

Advanced Question: How can low synthetic yields of this compound be optimized?

Answer:
Low yields (e.g., 27% for similar hydrazinylidene derivatives) may arise from competing side reactions or poor solubility. Optimization strategies include:

  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates .
  • Solvent Optimization: Switch to polar aprotic solvents (e.g., DMF) to improve reactant solubility .
  • Temperature Control: Gradual heating (e.g., 60–80°C) reduces decomposition .

Basic Question: What characterization techniques are critical for confirming the structure of this compound?

Answer:

  • ¹H NMR: Detect hydrazinylidene protons (δ 9.5–11.2 ppm) and aromatic protons (δ 6.7–7.9 ppm) in DMSO-d₆ .
  • X-ray Crystallography: Resolve the planar quinoline-dione core and hydrazinylidene geometry. For example, bond angles of ~120° confirm sp² hybridization at the hydrazine linkage .

Advanced Question: How to resolve contradictions between NMR and crystallographic data for structural elucidation?

Answer:
Discrepancies (e.g., tautomerism in hydrazinylidene groups) require multi-technique validation:

  • Dynamic NMR: Monitor temperature-dependent shifts to identify tautomeric equilibria .
  • DFT Calculations: Compare experimental crystallographic data (e.g., bond lengths) with theoretical models to validate resonance structures .
  • Complementary Techniques: Use IR spectroscopy to confirm carbonyl stretching frequencies (~1700 cm⁻¹) .

Basic Question: What preliminary biological assays are recommended for evaluating this compound?

Answer:

  • Enzyme Inhibition: Screen against protein disulfide isomerase (PDI) using fluorescence-based assays, as structurally related quinoline-diones show activity in glioblastoma models .
  • Cytotoxicity: Test against cancer cell lines (e.g., U87 MG) via MTT assays, with IC₅₀ values compared to controls .

Advanced Question: How do substituents on the phenyl ring influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., Br): Enhance binding to hydrophobic enzyme pockets (e.g., PDI) but may reduce solubility.
  • Meta vs. Para Substitution: Para-bromo derivatives show higher steric complementarity in target proteins compared to meta-substituted analogs .
  • Data Example: Replacement of 4-bromo with 4-nitro in analogs increased potency by 2-fold in enzyme inhibition assays .

Advanced Question: What reaction conditions stabilize the hydrazinylidene moiety during functionalization?

Answer:

  • Oxidation: Use mild oxidants (e.g., H₂O₂ in acetic acid) to avoid cleavage of the hydrazine linkage .
  • Reduction: Catalytic hydrogenation (Pd/C, H₂) selectively reduces the quinoline carbonyl without affecting the hydrazinylidene group .

Basic Question: How to assess the compound’s stability under varying pH conditions?

Answer:

  • pH Stability Assay: Incubate the compound in buffers (pH 2–12) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Key Finding: Hydrazinylidene derivatives are stable at neutral pH but hydrolyze rapidly under acidic conditions (t₁/₂ = 2 hours at pH 2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.